![molecular formula C7H12O2 B090924 1,6-Dioxaspiro[4.4]nonane CAS No. 176-25-0](/img/structure/B90924.png)
1,6-Dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dioxaspiro[4.4]nonane, also known as DASNO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. DASNO has a unique spirocyclic structure and has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1,6-Dioxaspiro[4.4]nonane is not well understood. However, it has been proposed that 1,6-Dioxaspiro[4.4]nonane can act as a nitric oxide donor, releasing nitric oxide upon hydrolysis. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Effets Biochimiques Et Physiologiques
1,6-Dioxaspiro[4.4]nonane has been shown to exhibit various biochemical and physiological effects. It has been reported to induce vasodilation, decrease blood pressure, and increase blood flow in animal models. Additionally, 1,6-Dioxaspiro[4.4]nonane has been shown to have anti-inflammatory and antiplatelet effects. It has also been studied for its potential as a neuroprotective agent and has been shown to protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
1,6-Dioxaspiro[4.4]nonane has several advantages for use in laboratory experiments. It is readily available and can be synthesized using simple methods with high yields. Additionally, it is stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 1,6-Dioxaspiro[4.4]nonane has some limitations, including its hydrophobic nature, which can limit its solubility in aqueous solutions. Additionally, its mechanism of action is not well understood, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,6-Dioxaspiro[4.4]nonane. One potential area of research is the development of new synthesis methods to improve the yield and purity of 1,6-Dioxaspiro[4.4]nonane. Additionally, further studies are needed to elucidate the mechanism of action of 1,6-Dioxaspiro[4.4]nonane and its potential as a nitric oxide donor. Finally, 1,6-Dioxaspiro[4.4]nonane's potential as a drug delivery system and its applications in materials science warrant further investigation.
Conclusion:
In conclusion, 1,6-Dioxaspiro[4.4]nonane is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to fully elucidate the potential applications of 1,6-Dioxaspiro[4.4]nonane in various scientific research fields.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 1,6-Dioxaspiro[4.4]nonane. One of the most commonly used methods involves the reaction of 1,4-butanediol with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of tetrahydrofuran with formaldehyde in the presence of a Lewis acid catalyst such as aluminum trichloride. Both methods result in the formation of 1,6-Dioxaspiro[4.4]nonane with high yields.
Applications De Recherche Scientifique
1,6-Dioxaspiro[4.4]nonane has been studied for its potential applications in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a starting material for the synthesis of various spirocyclic compounds and has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In medicinal chemistry, 1,6-Dioxaspiro[4.4]nonane has been studied for its potential as a drug delivery system due to its unique spirocyclic structure.
Propriétés
Numéro CAS |
176-25-0 |
|---|---|
Nom du produit |
1,6-Dioxaspiro[4.4]nonane |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12O2/c1-3-7(8-5-1)4-2-6-9-7/h1-6H2 |
Clé InChI |
YVSCOIUNVKGTND-UHFFFAOYSA-N |
SMILES |
C1CC2(CCCO2)OC1 |
SMILES canonique |
C1CC2(CCCO2)OC1 |
Autres numéros CAS |
176-25-0 |
Solubilité |
0.78 M |
Synonymes |
1,6-Dioxaspiro[4.4]nonane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



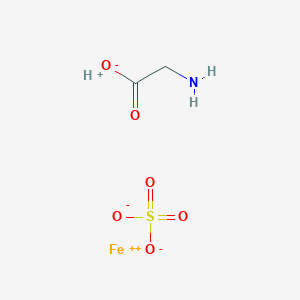
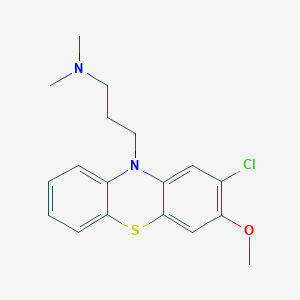
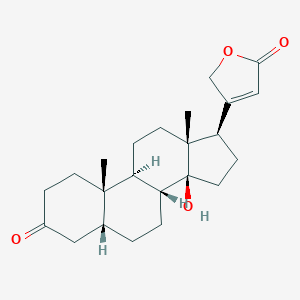
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
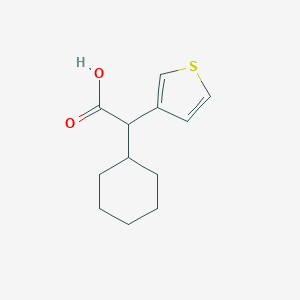
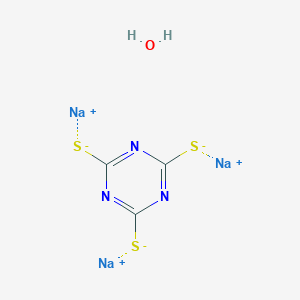
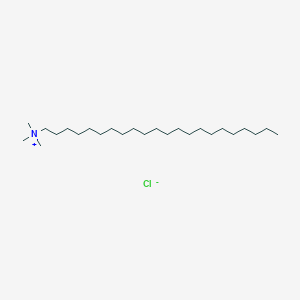
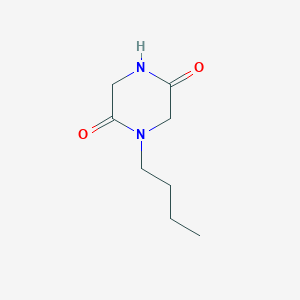

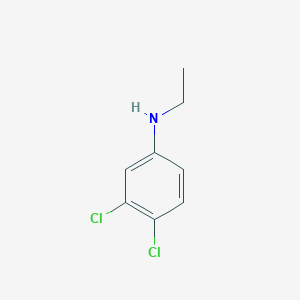
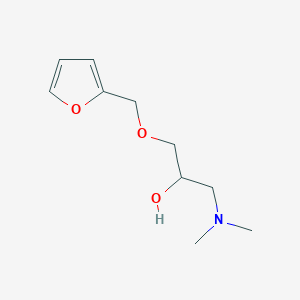
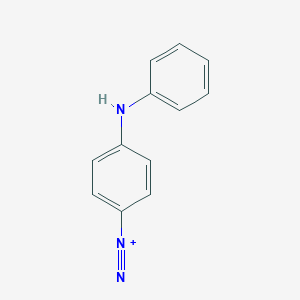
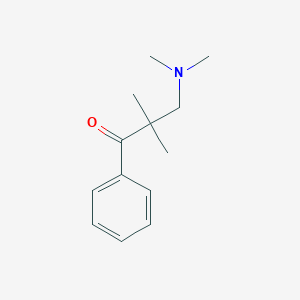
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)